5-Bromo-2-iodonicotinaldehyde

Sequential cross-coupling Chemoselective functionalization Orthogonal halogen reactivity

5-Bromo-2-iodonicotinaldehyde (CAS 1289096-50-9) is a heterobifunctional pyridine-3-carbaldehyde derivative with the molecular formula C₆H₃BrINO and a molecular weight of 311.90 g/mol. The compound features a nicotinaldehyde core bearing bromine at the C5 position and iodine at the C2 position, generating a chemically differentiated dihalogenation pattern that enables sequential, chemoselective metal-catalyzed cross-coupling reactions.

Molecular Formula C6H3BrINO
Molecular Weight 311.9 g/mol
CAS No. 1289096-50-9
Cat. No. B1375926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodonicotinaldehyde
CAS1289096-50-9
Molecular FormulaC6H3BrINO
Molecular Weight311.9 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C=O)I)Br
InChIInChI=1S/C6H3BrINO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H
InChIKeyYNBGXJXJJFOUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-iodonicotinaldehyde (CAS 1289096-50-9): Orthogonal Dihalogenated Nicotinaldehyde Building Block for Sequential Cross-Coupling


5-Bromo-2-iodonicotinaldehyde (CAS 1289096-50-9) is a heterobifunctional pyridine-3-carbaldehyde derivative with the molecular formula C₆H₃BrINO and a molecular weight of 311.90 g/mol . The compound features a nicotinaldehyde core bearing bromine at the C5 position and iodine at the C2 position, generating a chemically differentiated dihalogenation pattern that enables sequential, chemoselective metal-catalyzed cross-coupling reactions . It is commercially available as a research-grade intermediate at purities of ≥95% to ≥98% from multiple suppliers, with recommended storage at 2–8 °C under inert, dry conditions .

Why Generic Nicotinaldehyde Building Blocks Cannot Substitute for 5-Bromo-2-iodonicotinaldehyde


Mono-halogenated nicotinaldehydes (e.g., 2-iodonicotinaldehyde or 5-bromonicotinaldehyde) possess only a single reactive handle, restricting diversification to one coupling event . Symmetrically dihalogenated analogs such as 2,5-dibromonicotinaldehyde carry two identical leaving groups, which complicates chemoselective sequential functionalization and frequently yields statistical mixtures of mono- and bis-coupled products . Regioisomeric bromo-iodo nicotinaldehydes (e.g., 2-bromo-5-iodonicotinaldehyde or 5-bromo-2-iodoisonicotinaldehyde) place the reactive halogens at different ring positions, altering the electronic landscape and the spatial trajectory of substituent introduction, which directly impacts the geometry and binding properties of downstream drug-like molecules . 5-Bromo-2-iodonicotinaldehyde uniquely positions iodine (the more reactive leaving group) at C2 adjacent to the aldehyde and bromine at C5, creating a predictable, two-step orthogonal coupling vector that none of the above alternatives can replicate.

Quantitative Differentiation Evidence: 5-Bromo-2-iodonicotinaldehyde vs. Closest Analogs


Orthogonal C–I vs. C–Br Reactivity Enables Predictable Sequential Coupling

In palladium-catalyzed Suzuki–Miyaura cross-coupling, aryl iodides react approximately 10²–10³ times faster than the corresponding aryl bromides under identical conditions, a reactivity gap that enables clean sequential functionalization of bromo-iodo arenes without protecting-group strategies [1]. For 5-bromo-2-iodonicotinaldehyde, the iodine at C2 undergoes site-selective coupling first, leaving the C5–Br bond intact for a subsequent, distinct coupling at that position. In contrast, the symmetrical 2,5-dibromonicotinaldehyde offers two electronically similar C–Br bonds (LogP 2.42; MW 264.90), leading to statistical product distributions in the absence of carefully tuned catalyst/ligand systems. This orthogonality is a class-level advantage of mixed bromo-iodo pyridines, and 5-bromo-2-iodonicotinaldehyde places the more labile iodine at the sterically and electronically distinct C2 position adjacent to the 3-formyl group, providing a well-defined coupling hierarchy .

Sequential cross-coupling Chemoselective functionalization Orthogonal halogen reactivity

LogP Tuning: Intermediate Lipophilicity Between Mono-Halogenated and Dibrominated Analogs

The computed octanol–water partition coefficient (LogP) of 5-bromo-2-iodonicotinaldehyde is 2.26 , which lies between that of mono-iodinated 2-iodonicotinaldehyde (LogP 1.50) and the more lipophilic 2,5-dibromonicotinaldehyde (LogP 2.42) . Relative to 5-bromonicotinaldehyde (LogP 1.66) , the target compound adds approximately +0.60 LogP units via iodine substitution, reflecting the greater lipophilicity of the C–I moiety. This intermediate LogP value positions 5-bromo-2-iodonicotinaldehyde-derived scaffolds within an attractive physicochemical window for central nervous system (CNS) and oral drug programs, where a LogP range of 1–3 is frequently targeted to balance permeability and solubility [1].

Lipophilicity optimization LogP Drug-likeness Physicochemical property

Regioisomeric Precision: 3-Formyl (Nicotinaldehyde) vs. 4-Formyl (Isonicotinaldehyde) Core

5-Bromo-2-iodonicotinaldehyde (3-formyl substitution) and its isonicotinaldehyde regioisomer 5-bromo-2-iodoisonicotinaldehyde (4-formyl substitution, CAS 1289018-37-6) share the identical molecular formula (C₆H₃BrINO) and molecular weight (311.90 g/mol) but differ in the position of the aldehyde group on the pyridine ring. This seemingly minor change fundamentally alters the electronics of the ring: the 3-formyl group in the target compound exerts a meta-directing, electron-withdrawing influence that differentially modulates the reactivity of the C2–I and C5–Br bonds compared with the para-oriented 4-formyl group in the isonicotinaldehyde variant. For medicinal chemists constructing heterocyclic cores where the aldehyde serves as a handle for reductive amination, oxime formation, or heterocycle annulation, the spatial relationship between the formyl group and the two halogens dictates the three-dimensional architecture of the final compound and can be the difference between an active and an inactive lead series.

Regioisomer Nicotinaldehyde Isonicotinaldehyde Pyridine carbaldehyde

Commercial Availability at High Purity (≥98%) with Validated Quality Assurance

5-Bromo-2-iodonicotinaldehyde is supplied at ≥98% purity by multiple independent vendors including ChemScene (Cat. CS-0568684) and Leyan (Product No. 1639350) , with a minimum purity of 95% stated by AKSci . In comparison, the regioisomer 2-bromo-5-iodonicotinaldehyde (CAS 1289034-09-8) is predominantly listed at 95% purity , and 2,5-dibromonicotinaldehyde is similarly offered at 95% (with fewer suppliers reporting ≥98% material) . The availability of the target compound at ≥98% purity with supporting Certificates of Analysis reduces the risk of introducing unidentified impurities—particularly dehalogenated or mono-coupled byproducts—into sensitive catalytic reactions where trace halide impurities can poison palladium catalysts and suppress yields.

Purity specification QC HPLC Procurement specification

Molecular Weight Anchor: Heaviest in-Class Building Block for Gravimetric Precision

With a molecular weight of 311.90 g/mol , 5-bromo-2-iodonicotinaldehyde is the heaviest member among commonly used halogenated nicotinaldehyde building blocks: 5-bromonicotinaldehyde (186.01 g/mol) , 2-iodonicotinaldehyde (233.01 g/mol) , and 2,5-dibromonicotinaldehyde (264.90 g/mol) are all substantially lighter. In small-scale parallel synthesis (e.g., 0.05–0.10 mmol reaction scale typical of medicinal chemistry library production), the higher molecular weight reduces the relative error associated with gravimetric dispensing on standard 4- or 5-place analytical balances. For a target mass of 15.6 mg (corresponding to 0.05 mmol of the target compound), a ±0.1 mg balance uncertainty represents a ±0.6% molar error; for 5-bromonicotinaldehyde at the same scale (9.3 mg required), the same balance error translates to a ±1.1% molar error, nearly double the relative uncertainty.

Molecular weight Gravimetric handling Weighing accuracy

Halogen-Specific Hydrogen-Bond Donor Capacity: Iodine as a σ-Hole Donor

The iodine atom at C2 of 5-bromo-2-iodonicotinaldehyde can function as a halogen-bond (XB) donor via its σ-hole, a capability absent in bromine-only analogs such as 2,5-dibromonicotinaldehyde . Iodine-centered halogen bonds exhibit interaction energies on the order of –5 to –40 kJ mol⁻¹ depending on the acceptor, which is 2–5× stronger than the corresponding bromine-centered halogen bonds [1]. In the context of fragment-based drug design (FBDD) and crystal engineering, this property allows the target compound—or its immediate coupling products—to engage protein backbone carbonyls or Lewis-basic side chains (e.g., Met, Cys sulfur) with higher specificity than the mono-bromo or dibromo analogs. While the 2-iodonicotinaldehyde comparator also offers a σ-hole donor at C2, it lacks the second (C5–Br) handle for further elaboration, limiting its utility in fragment growth strategies.

Halogen bonding σ-hole Crystal engineering Molecular recognition

High-Value Application Scenarios for 5-Bromo-2-iodonicotinaldehyde Based on Quantitative Evidence


Two-Step Sequential Suzuki–Miyaura Library Synthesis for Kinase Inhibitor SAR

In kinase inhibitor programs requiring rapid exploration of two distinct aryl/heteroaryl substituents on a central pyridine scaffold, 5-bromo-2-iodonicotinaldehyde enables a programmed two-step Suzuki coupling sequence: first at C2–I (fast, Pd(PPh₃)₄, mild conditions), then at C5–Br (slower, requiring stronger conditions or a different catalyst system). This sequential strategy avoids protecting-group chemistry and reduces the number of isolated intermediates from three to one, as established by the orthogonal reactivity framework [1]. The intermediate LogP (2.26) of the aldehyde building block pre-positions the final biaryl products within the favorable LogP 1–3 window for kinase inhibitor lead matter.

Fragment-Based Drug Design Leveraging the C2–I Halogen Bond

In FBDD campaigns targeting proteins with accessible backbone carbonyl or methionine sulfur atoms in the active site, 5-bromo-2-iodonicotinaldehyde-derived fragments can orient via a directional C2–I···O=C or C2–I···S halogen bond (estimated –5 to –40 kJ mol⁻¹ interaction energy [1]), while the C5–Br and 3-formyl groups remain available for fragment growth via cross-coupling and reductive amination, respectively. This contrasts with 2,5-dibromonicotinaldehyde, where the weaker C–Br halogen bond provides less enthalpic stabilization and reduced orientational specificity.

High-Throughput Experimentation (HTE) with Enhanced Gravimetric Reproducibility

For HTE workflows dispensing 0.05–0.10 mmol of building block per reaction well, the higher molecular weight of 5-bromo-2-iodonicotinaldehyde (311.90 g/mol) [1] reduces relative weighing error to ±0.6% (vs. ±1.1% for 5-bromonicotinaldehyde at 186.01 g/mol ), providing tighter stoichiometric control across 96- or 384-well plates. Combined with commercial availability at ≥98% purity [2], this minimizes well-to-well variability in palladium-catalyzed coupling outcomes and improves the statistical reliability of HTE hit-calling algorithms.

Regioisomerically Defined Heterocycle Annulation for CNS PET Tracer Precursors

When synthesizing CNS-penetrant heterocyclic scaffolds (e.g., naphthyridines, pyridopyrimidines) via annulation of the 3-formyl group, the nicotinaldehyde regioisomer (3-formyl) of 5-bromo-2-iodonicotinaldehyde [1] orients the annulated ring system differently from the isonicotinaldehyde (4-formyl) regioisomer , altering the molecular shape and dipole moment critical for blood–brain barrier penetration. The iodine substituent additionally provides a route to ¹²³I/¹²⁴I/¹²⁵I-labeled analogs for SPECT/PET imaging via isotopic exchange or Sandmeyer-type chemistry, a capability absent in the dibromo analog.

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